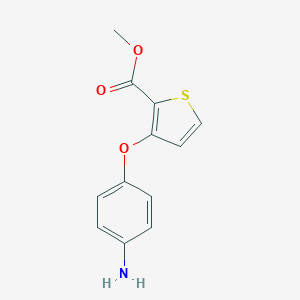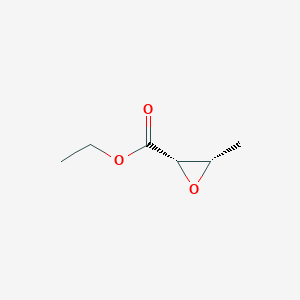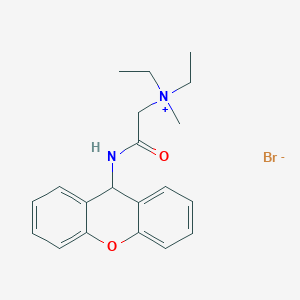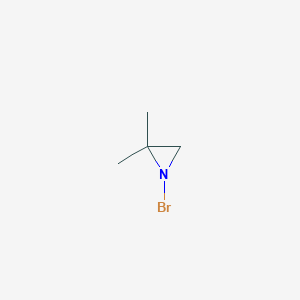![molecular formula C9H9N3O2S B010349 Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate CAS No. 108792-25-2](/img/structure/B10349.png)
Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in the growth of cancer cells. It has also been found to inhibit the activity of certain inflammatory mediators, which can reduce inflammation.
Effets Biochimiques Et Physiologiques
Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. It has also been found to have potential neuroprotective properties and can be used to treat various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate in lab experiments is its potential anti-cancer properties. It can be used to study the growth of cancer cells and the mechanisms behind their growth. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It can be toxic to certain cells and can cause cell death.
Orientations Futures
There are several future directions for the study of Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate. One of the most significant directions is the development of new anti-cancer drugs based on this compound. It can also be studied for its potential applications in the treatment of various inflammatory diseases and neurological disorders. Further studies can also be conducted to understand the mechanisms behind its anti-cancer and anti-inflammatory properties.
Conclusion:
Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate is a chemical compound that has potential applications in various fields, including medicinal chemistry. It can be synthesized through various methods and has been found to have potential anti-cancer and anti-inflammatory properties. Further studies are needed to understand the mechanisms behind its properties and to develop new drugs based on this compound.
Méthodes De Synthèse
Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate can be synthesized through various methods. One of the most common methods is the reaction of 2-aminobenzo[d]thiazole with methyl isocyanate. This reaction yields Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate along with some other by-products. Another method involves the reaction of 2-aminobenzo[d]thiazole with methyl chloroformate in the presence of a base. This reaction also yields Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate along with some other by-products.
Applications De Recherche Scientifique
Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to have potential anti-cancer properties, and studies have shown that it can inhibit the growth of cancer cells. It has also been found to have potential anti-inflammatory properties and can be used to treat various inflammatory diseases.
Propriétés
Numéro CAS |
108792-25-2 |
|---|---|
Nom du produit |
Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate |
Formule moléculaire |
C9H9N3O2S |
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
methyl N-(2-amino-1,3-benzothiazol-6-yl)carbamate |
InChI |
InChI=1S/C9H9N3O2S/c1-14-9(13)11-5-2-3-6-7(4-5)15-8(10)12-6/h2-4H,1H3,(H2,10,12)(H,11,13) |
Clé InChI |
NJBCGNISCBBUIY-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC2=C(C=C1)N=C(S2)N |
SMILES canonique |
COC(=O)NC1=CC2=C(C=C1)N=C(S2)N |
Synonymes |
Carbamic acid, (2-amino-6-benzothiazolyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



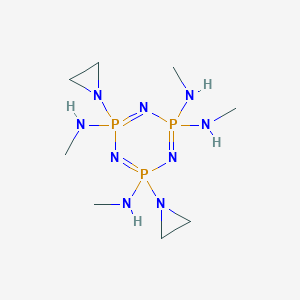
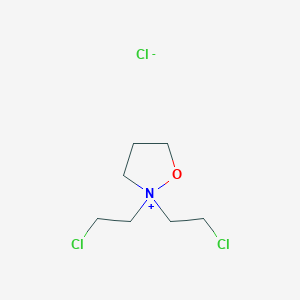
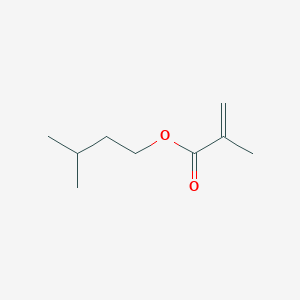
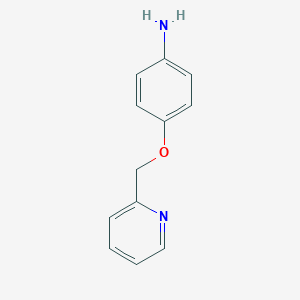
![1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one](/img/structure/B10277.png)
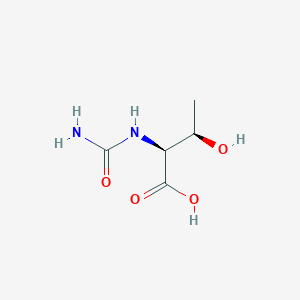
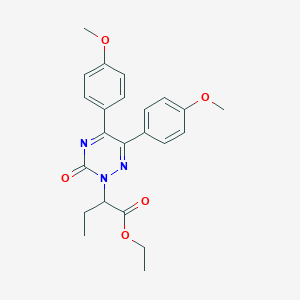
![1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B10282.png)
![3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B10285.png)
